8-Bromochroman-4-one
Overview
Description
8-Bromochroman-4-one is a brominated derivative of chroman-4-one, a significant structural entity in the class of oxygen-containing heterocycles
Mechanism of Action
Target of Action
8-Bromochroman-4-one is a derivative of chroman-4-one , a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . .
Mode of Action
Chroman-4-one derivatives have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chroman-4-one and its derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
8-Bromochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic signaling pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific enzymes, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Additionally, long-term exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation . For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biological activities . Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, influencing its localization and accumulation in different cellular compartments . Additionally, binding proteins can modulate the compound’s bioavailability and distribution within tissues . These factors are critical for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromochroman-4-one typically involves the bromination of chroman-4-one. One common method is the electrophilic aromatic substitution reaction, where chroman-4-one is treated with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
8-Bromochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-bromo-4-chromanone derivatives.
Reduction: Reduction reactions can convert it to 8-bromo-4-chromanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 8-Bromo-4-chromanone derivatives.
Reduction: 8-Bromo-4-chromanol.
Substitution: Various substituted chroman-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromochroman-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Bromochroman-4-one is compared with other brominated chroman-4-one derivatives and similar heterocyclic compounds:
Chroman-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chlorochroman-4-one: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.
Thiochroman-4-one: Contains sulfur instead of oxygen, exhibiting different pharmacological activities.
Properties
IUPAC Name |
8-bromo-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCRUZREBSOGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610538 | |
Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204377-88-8 | |
Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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